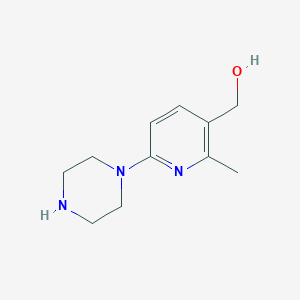
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-chloropyridine with piperazine under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-6-(piperazin-1-yl)piperidin-3-yl)methanol.
Substitution: Formation of various N-alkylated derivatives of the piperazine moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antimicrobial and antipsychotic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for large-scale production .
Mécanisme D'action
The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)carboxylic acid
- (2-Methyl-6-(piperazin-1-yl)piperidin-3-yl)methanol
- N-alkylated derivatives of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
Uniqueness
This compound is unique due to its combination of a pyridine ring, piperazine moiety, and methanol group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-15)2-3-11(13-9)14-6-4-12-5-7-14/h2-3,12,15H,4-8H2,1H3 |
Clé InChI |
OYAYDPUMLGLVPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCNCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)



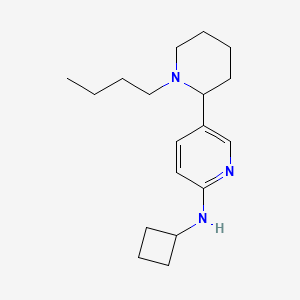
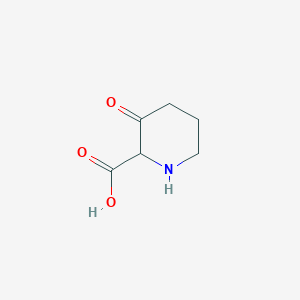
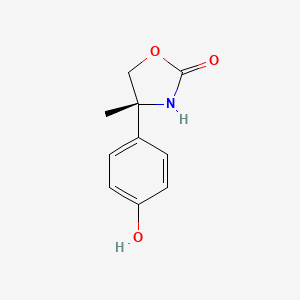
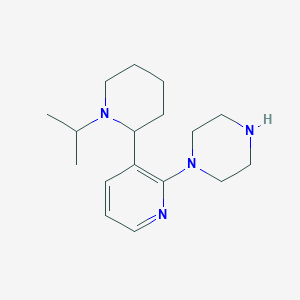



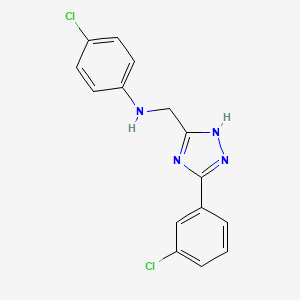
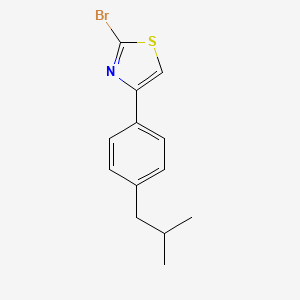
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
